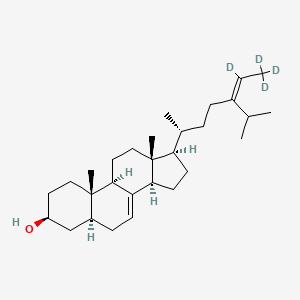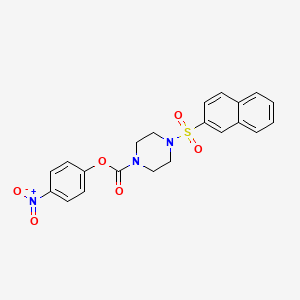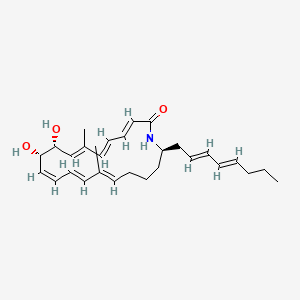
ent-Heronamide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ent-Heronamide C: is a synthetic compound designed as a probe for the mode-of-action analysis of heronamide C. It exhibits significant antifungal activity and has been studied for its biological and chemical properties .
Vorbereitungsmethoden
The synthesis of ent-Heronamide C involves a highly modular strategy. This strategy includes modular Suzuki coupling using boronate ester and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the creation of various analogs and derivatives. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Analyse Chemischer Reaktionen
ent-Heronamide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
ent-Heronamide C has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the mode-of-action of heronamide C and its analogs.
Biology: The compound’s antifungal activity makes it valuable for studying fungal cell biology and membrane interactions.
Medicine: Research into this compound’s biological activity could lead to the development of new antifungal therapies.
Industry: Its synthetic versatility allows for the exploration of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ent-Heronamide C involves its interaction with cell membrane components. The compound binds to liposomes consisting of lipids with saturated hydrocarbon chains in an irreversible manner. This binding disrupts the membrane structure, leading to antifungal activity. The C16-C17 double bond is crucial for its biological activity, and chiral recognition between this compound and cell membrane components plays a significant role .
Vergleich Mit ähnlichen Verbindungen
ent-Heronamide C is compared with several similar compounds, including:
Heronamide C: The parent compound with similar antifungal properties.
16,17-Dihydroheronamide C: A derivative with slight modifications in its structure.
8-Deoxyheronamide C: Another analog with variations in its functional groups
The uniqueness of this compound lies in its specific chiral recognition and the importance of the C16-C17 double bond for its biological activity .
Eigenschaften
Molekularformel |
C29H41NO3 |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
(3E,5E,7E,9R,10S,11Z,13E,15E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m0/s1 |
InChI-Schlüssel |
SAMBOMHOYJPACQ-YPDURWNLSA-N |
Isomerische SMILES |
CCC/C=C/C=C/C[C@H]1CCC/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
Kanonische SMILES |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


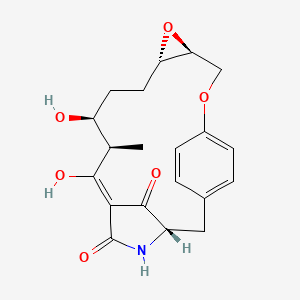
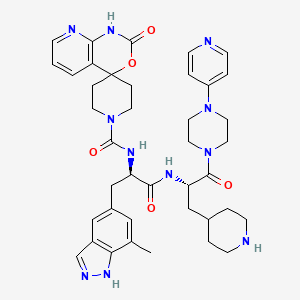
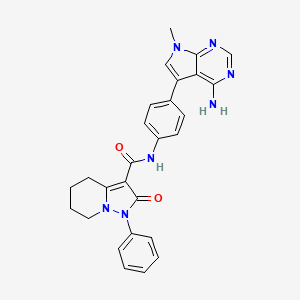

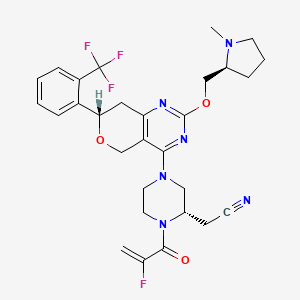

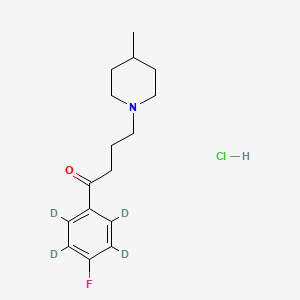
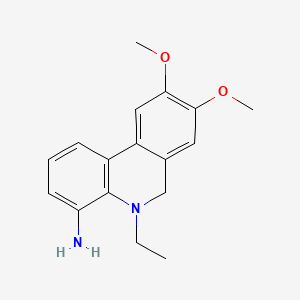
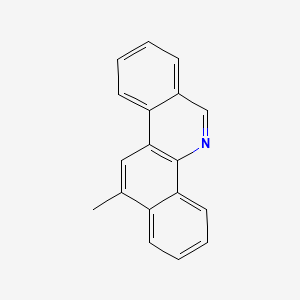
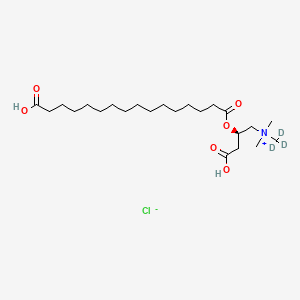
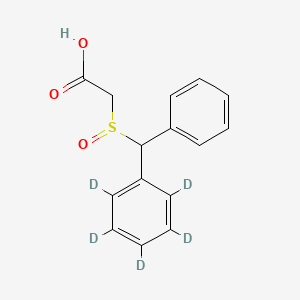
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
